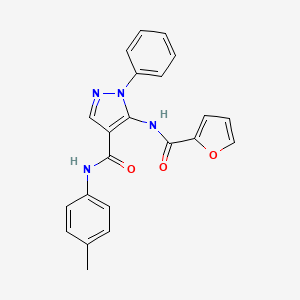
5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione, such as 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. These compounds were confirmed through elemental analysis, IR, ^1H NMR, and MS spectroscopy, with crystal structure determined by single-crystal X-ray diffraction data for certain derivatives (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits intramolecular hydrogen bonds, contributing to their stability and reactivity. For instance, the molecule (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one demonstrates the presence of weak C—H⋯S and C—H⋯N intramolecular hydrogen bonds, indicating the significance of non-covalent interactions in determining molecular conformation and properties (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo various chemical reactions, including oxidative C-H amination, demonstrating their versatility in synthetic chemistry. For example, (Diacetoxy)iodobenzene-mediated oxidative C-H amination for synthesizing 3-amino substituted imidazopyridines is achieved under metal-free conditions, highlighting the potential for regioselective amination of indolizines (Mondal et al., 2017).
Scientific Research Applications
Metabolism and Excretion Studies
Studies on related compounds often investigate their metabolism and excretion in humans and animals. For instance, research on the fragrance lysmeral highlighted the development of biomonitoring methods for assessing exposure in the general population, detailing the identification of suitable biomarkers of exposure in human urine and basic toxicokinetic data after defined experimental exposure (Scherer et al., 2017). Similar studies could be conducted for 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione to understand its metabolic pathways and potential for bioaccumulation or toxicity.
Environmental and Health Impact Assessments
Research on the occurrence, dietary exposure, and potential health impacts of chemical compounds in consumer products is crucial. For example, investigations into the presence and effects of parabens and bisphenol A diglycidyl ether (BADGE) in indoor dust across different countries provide insights into human exposure levels and suggest the need for further assessment of potential health risks (Wang et al., 2012). Research into 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione could similarly assess its environmental persistence, potential as an endocrine disruptor, and implications for human health.
Therapeutic Applications and Efficacy
Some compounds are studied for their therapeutic potential in treating various medical conditions. For instance, Ro 20-1724, a cyclic nucleotide-altering agent, demonstrated effectiveness in improving psoriatic lesions without adverse systemic or cutaneous effects in clinical trials (Stawiski et al., 1979). Exploring the pharmacological activities of 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione could uncover novel therapeutic applications, such as in dermatology, oncology, or endocrinology, depending on its bioactive properties.
properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFDYLLHWYUKRN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

methanone](/img/structure/B5556433.png)


![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)
![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)
![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)